molecular formula C13H21NO4 B13250638 1-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid

1-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid

Cat. No.: B13250638
M. Wt: 255.31 g/mol
InChI Key: HERZQHQDMXBYJF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid typically involves the use of di-tert-butyl dicarbonate (Boc₂O) as a reagent. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid involves its role as a protecting group. The Boc group is added to amines to protect them from unwanted reactions during synthetic processes. The protection is achieved through the formation of a carbamate linkage, which can be selectively cleaved under acidic conditions . The molecular targets and pathways involved include the silylation of the carbonyl oxygen, elimination of tert-butyl iodide, and methanolysis of the silyl ester to the carbamic acid .

Comparison with Similar Compounds

1-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid can be compared with other Boc-protected compounds, such as:

These compounds share similar protecting group functionalities but differ in their structural frameworks and specific applications. The uniqueness of this compound lies in its specific ring structure and its utility in the synthesis of complex organic molecules.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3a-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-7-13(10(15)16)6-4-5-9(13)14/h9H,4-8H2,1-3H3,(H,15,16)

InChI Key

HERZQHQDMXBYJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1CCC2)C(=O)O

Origin of Product

United States

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